molecular formula C11H9BrN2O B2462906 1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1156997-06-6

1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2462906
CAS No.: 1156997-06-6
M. Wt: 265.11
InChI Key: WRVSXYHCBREXEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C11H9BrN2O and its molecular weight is 265.11. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photophysical Studies

The compound's photophysical properties were explored by Singh et al. (2013), who conducted a thorough investigation into its solvatochromic behavior and photophysical characteristics in various solvents. They discovered significant variations in the compound's extinction coefficients and quantum yield based on the solvent used. This research highlights the compound's potential in applications that require sensitivity to environmental changes, such as solvent polarity (Singh et al., 2013).

Antimicrobial and Chitosan Schiff Bases

Hamed et al. (2020) synthesized novel chitosan Schiff bases using heteroaryl pyrazole derivatives, including a variant similar to the compound . These bases displayed significant antimicrobial activity against a range of bacterial and fungal species. This demonstrates the compound's potential role in developing new antimicrobial agents (Hamed et al., 2020).

Structural Characterization and Supramolecular Assembly

Cuartas et al. (2017) conducted a detailed structural analysis of derivatives of pyrazole compounds, revealing insights into their molecular configurations and intermolecular interactions. This information is crucial for understanding the compound's chemical behavior and potential applications in material science or pharmaceuticals (Cuartas et al., 2017).

Cytotoxic Activities Against Cancer Cell Lines

Srour et al. (2018) synthesized new derivatives of 1,3,4-trisubstituted pyrazole and evaluated their cytotoxic activities against various human cancer cell lines. Some compounds exhibited significant cytotoxic activity, indicating the potential of the core pyrazole structure in developing anticancer drugs (Srour et al., 2018).

Crystallographic Analysis for Structural Insights

Xu and Shi (2011) analyzed the crystal structure of a derivative of the compound, providing detailed insights into its molecular geometry and intermolecular interactions. This data is essential for understanding the compound's behavior in solid-state applications or drug design (Xu & Shi, 2011).

Properties

IUPAC Name

1-(3-bromophenyl)-3-methylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c1-8-9(7-15)6-14(13-8)11-4-2-3-10(12)5-11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVSXYHCBREXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.